molecular formula C4H5BrClNO B12209539 2-Bromo-5-methyloxazole hydrochloride

2-Bromo-5-methyloxazole hydrochloride

Cat. No.: B12209539
M. Wt: 198.44 g/mol
InChI Key: LFQNZZPRUCGRQI-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Modern Organic Synthesis and Chemical Research

The oxazole ring is a prime skeleton for drug discovery due to its structural and chemical diversity. nih.gov These five-membered aromatic rings can engage with a multitude of enzymes and receptors in biological systems through various non-covalent interactions, leading to a wide spectrum of biological actions. tandfonline.comnih.gov Consequently, oxazole derivatives are crucial in medicinal chemistry and have been developed for a range of therapeutic applications. museonaturalistico.itmuseonaturalistico.it

The biological significance of the oxazole moiety is extensive, with demonstrated activities including:

Anti-inflammatory alliedacademies.org

Antibiotic alliedacademies.org

Anticancer museonaturalistico.it

Antiviral museonaturalistico.it

Antifungal alliedacademies.org

Antitubercular nih.gov

Oxazole-containing compounds are not only found in synthetic molecules but are also widely present in natural products, many of which are of marine origin. nih.govmdpi.com The presence of the oxazole moiety in natural peptides provides stability and influences the peptide's electronic distribution, which is crucial for interactions with proteins and DNA/RNA. mdpi.com The versatility of oxazoles makes them adaptable precursors for creating new bioactive molecules. aip.org The development of efficient synthetic methods, such as the van Leusen oxazole synthesis, has further broadened the accessibility and range of oxazole derivatives for research and development. nih.gov

Importance of Halogenated Oxazoles as Strategic Synthetic Intermediates

Halogenated organic compounds are fundamental in organic synthesis, with the carbon-halogen bond being a key functional group for further chemical transformations. researchgate.net Halogenated oxazoles, in particular, are valuable as strategic intermediates. The presence of a halogen, such as bromine, on the oxazole ring significantly enhances the compound's reactivity, especially in cross-coupling reactions.

The bromine atom at the 2-position of the oxazole ring is particularly important. This position is electron-deficient, which facilitates nucleophilic substitution reactions where the halogen atom can be easily replaced by other functional groups. pharmaguideline.com This reactivity is exploited in various palladium-catalyzed coupling reactions, like the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the construction of complex molecular frameworks. The ability to introduce diverse substituents at a specific position makes halogenated oxazoles powerful tools for building libraries of compounds for drug discovery and materials science.

Furthermore, the strategic placement of halogens can lead to interesting chemical rearrangements, such as the "halogen dance," where a halogen atom migrates from one position to another on the ring under basic conditions. nih.gov This phenomenon can be harnessed to create substituted oxazoles that might be difficult to synthesize through other routes. nih.gov

Positioning of 2-Bromo-5-methyloxazole (B579918) Hydrochloride as a Key Building Block for Advanced Molecular Architectures

2-Bromo-5-methyloxazole hydrochloride stands out as a key building block due to the specific arrangement of its functional groups. georganics.sk It is a useful synthetic intermediate for creating more complex heterocyclic compounds. chemicalbook.com

The key features contributing to its utility are:

The Bromine Atom at C2 : As mentioned, this provides a reactive handle for a multitude of cross-coupling and substitution reactions. This allows for the introduction of a wide array of substituents to build molecular complexity.

The Methyl Group at C5 : This group influences the compound's electronic properties, solubility, and stability. It also provides a steric marker that can direct the outcome of certain reactions.

The Oxazole Core : The inherent chemical properties and biological relevance of the oxazole ring itself make it a desirable scaffold for new molecular designs. nih.gov

The synthesis of 2-Bromo-5-methyloxazole typically involves the halogenation of 5-methyloxazole (B9148) using a brominating agent like N-bromosuccinimide (NBS). This targeted functionalization creates a versatile intermediate ready for subsequent synthetic steps. Researchers can leverage the reactivity of the C-Br bond to connect the oxazole core to other molecular fragments, enabling the assembly of advanced architectures for various applications in chemistry, biology, and medicine.

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed and related structures.

Table 1: Properties of 2-Bromo-5-methyloxazole

PropertyValue
Molecular Formula C₄H₄BrNO cymitquimica.com
Molecular Weight 161.98 g/mol bldpharm.com
IUPAC Name 2-bromo-5-methyl-1,3-oxazole
CAS Number 129053-67-4 cymitquimica.com
Physical Form Colorless liquid
Storage Inert atmosphere, store in freezer, under -20°C bldpharm.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5BrClNO

Molecular Weight

198.44 g/mol

IUPAC Name

2-bromo-5-methyl-1,3-oxazole;hydrochloride

InChI

InChI=1S/C4H4BrNO.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3;1H

InChI Key

LFQNZZPRUCGRQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)Br.Cl

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Methyloxazole and Its Hydrochloride Salt

Direct Synthetic Routes to 2-Bromo-5-methyloxazole (B579918)

Direct synthetic methods offer an efficient pathway to 2-bromo-5-methyloxazole by introducing a bromine atom onto the existing 5-methyloxazole (B9148) core. Regiocontrolled lithiation followed by electrophilic bromination is a prominent and effective strategy.

Regiocontrolled Lithiation and Subsequent Electrophilic Bromination Strategies

The most direct and regioselective method for the synthesis of 2-bromo-5-methyloxazole involves the deprotonation of 5-methyloxazole at the C2 position using a strong organolithium base, followed by quenching with an electrophilic bromine source. sci-hub.se The acidity of the proton at the C2 position of the oxazole (B20620) ring is significantly greater than that of the methyl protons at the C5 position, allowing for selective metalation.

A general procedure commences with the dissolution of 5-methyloxazole in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooling the solution to a low temperature, typically -78 °C. sci-hub.se A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise to effect the lithiation. The resulting 2-lithio-5-methyloxazole intermediate is then treated with an electrophilic brominating agent. A common and effective reagent for this purpose is 1,2-dibromo-1,1,2,2-tetrafluoroethane. sci-hub.se This reagent is favored as it provides a source of "positive" bromine, which readily reacts with the nucleophilic organolithium species. The reaction mixture is allowed to gradually warm to room temperature, after which it is quenched with an aqueous solution of ammonium (B1175870) chloride.

The desired 2-bromo-5-methyloxazole can then be isolated from the reaction mixture through standard workup procedures, including extraction with an organic solvent like diethyl ether, followed by washing, drying, and removal of the solvent under reduced pressure. sci-hub.se Purification is typically achieved by vacuum distillation. sci-hub.se

Optimization of Reaction Conditions for Brominated Oxazole Formation

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-bromo-5-methyloxazole. Key parameters that can be adjusted include the choice of base, solvent, temperature, and brominating agent. While n-butyllithium is a commonly used base, other strong bases could potentially be employed. The solvent must be aprotic and capable of solvating the organolithium intermediate, with THF being a standard choice.

Maintaining a low temperature during lithiation and the addition of the electrophile is critical to prevent side reactions and decomposition of the oxazole ring. sci-hub.se The reaction temperature should be carefully controlled, especially during the workup, to avoid the evaporation of the volatile product along with the solvent. sci-hub.se

The following table summarizes the optimized reaction conditions for the synthesis of 2-bromo-5-methyloxazole based on reported findings. sci-hub.se

ParameterCondition
Starting Material 5-Methyloxazole
Base n-Butyllithium (n-BuLi) in hexanes
Solvent Tetrahydrofuran (THF)
Lithiation Temperature -78 °C
Brominating Agent 1,2-Dibromo-1,1,2,2-tetrafluoroethane
Quenching Agent Saturated aqueous NH4Cl
Purification Method Vacuum distillation
Yield 48%

This table presents a summary of optimized conditions for the synthesis of 2-bromo-5-methyloxazole.

The formation of the hydrochloride salt of a bromooxazole can be achieved by treating the purified bromooxazole with a solution of hydrogen chloride. For instance, 2-bromooxazole (B165757) has been converted to its hydrochloride salt by distillation, yielding a colorless liquid. sci-hub.se A similar procedure could be applied to 2-bromo-5-methyloxazole.

Indirect Synthetic Approaches via Precursor Functionalization

Indirect methods for the synthesis of 2-bromo-5-methyloxazole involve the construction of the oxazole ring from acyclic precursors that already contain the necessary functionalities or can be readily functionalized.

Cyclization Reactions Leading to Substituted Oxazole Scaffolds

A variety of classical and modern cyclization reactions can be employed to form the oxazole ring. These methods typically involve the condensation and subsequent cyclodehydration of precursors such as α-acylamino ketones (Robinson-Gabriel synthesis), or the reaction of α-haloketones with primary amides (Bredereck reaction). researchgate.netresearchgate.net For the synthesis of a 5-methyloxazole derivative, a precursor containing a methyl group at the appropriate position would be required.

For example, the reaction of an N-acylalanine derivative with a suitable coupling partner could lead to an intermediate that, upon cyclization and dehydration, would yield a 5-methyloxazole scaffold.

Post-Cyclization Halogenation Methodologies for Oxazole Derivatives

Once a substituted oxazole scaffold is formed, post-cyclization halogenation can be employed to introduce the bromine atom. This is particularly relevant if direct bromination of the parent heterocycle is not feasible or leads to a mixture of isomers. Electrophilic bromination of an activated oxazole ring is a common strategy.

For instance, the bromination of certain aryloxazoles has been achieved using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran. mdpi.com The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the oxazole ring. In the case of synthesizing 2-bromo-5-methyloxazole, an existing substituent on the ring would need to direct the incoming electrophilic bromine to the C2 position.

Green Chemistry Principles in Brominated Oxazole Synthesis

The application of green chemistry principles to the synthesis of brominated oxazoles is an area of growing interest, aiming to reduce the environmental impact of chemical processes. researchgate.net This can be achieved through several avenues, including the use of less hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation.

In the context of 2-bromo-5-methyloxazole synthesis, green approaches could include:

Alternative Solvents: Exploring the use of ionic liquids or deep eutectic solvents as reaction media, which can be recyclable and have low volatility. researchgate.net

Catalytic Methods: Developing catalytic methods for bromination that avoid the use of stoichiometric amounts of halogenating agents.

Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and potentially improve yields, often under milder conditions and with reduced energy consumption. nih.gov For example, microwave-assisted synthesis of oxazoles has been shown to be highly efficient, with short reaction times. cymitquimica.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby reducing waste.

While specific green synthetic routes for 2-bromo-5-methyloxazole are not extensively documented, the general principles of green chemistry provide a framework for developing more sustainable synthetic methodologies for this and other heterocyclic compounds. lookchem.com

Catalytic Systems for Oxazole Functionalization and Derivatization

The functionalization and derivatization of the 2-bromo-5-methyloxazole core are predominantly achieved through transition metal-catalyzed cross-coupling reactions. The bromine atom at the C2 position of the oxazole ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable substrate in organic synthesis. Various catalytic systems, primarily based on palladium, but also nickel and copper, are employed to this end. These reactions are prized for their broad functional group tolerance and their ability to construct complex molecular architectures from readily available starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the most extensively utilized method for the derivatization of 2-bromo-5-methyloxazole. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the oxazole, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the active palladium(0) species.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. For 2-bromo-5-methyloxazole, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the C2 position.

Research has demonstrated the utility of 2-bromo-5-methyloxazole as a substrate in Suzuki-Miyaura reactions, employing different palladium catalysts and reaction conditions to achieve high yields of the desired coupled products. sci-hub.se Two common catalytic systems are highlighted in the table below:

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-methyloxazole with Various Boronic Acids

Entry Boronic Acid Catalyst (mol%) Base Solvent Temp. (°C) Yield (%)
1 Phenylboronic acid Pd(OAc)₂ (5), dppf (10) Na₂CO₃ NMP/H₂O 100 85
2 4-Methoxyphenylboronic acid XPhos Pd G2 (5) Cs₂CO₃ Dioxane/H₂O 100 92
3 3-Thienylboronic acid Pd(OAc)₂ (5), dppf (10) Na₂CO₃ NMP/H₂O 100 78
4 Pyridine-3-boronic acid XPhos Pd G2 (5) Cs₂CO₃ Dioxane/H₂O 100 65

Data compiled from studies on the parallel synthesis of oxazole derivatives. sci-hub.se

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction has been successfully applied to 2-bromo-5-methyloxazole to synthesize 2-alkynyl-5-methyloxazoles, which are valuable intermediates in medicinal chemistry. For instance, in the synthesis of pyrazole-based lactate (B86563) dehydrogenase (LDH) inhibitors, 2-bromo-5-methyloxazole has been coupled with various terminal alkynes. researchgate.netnih.govunm.edu

A robust, room-temperature, copper-free Sonogashira protocol has also been developed using commercially available monoligated palladium precatalysts. nih.govunm.edu However, for more electron-deficient heteroaryl bromides like 2-bromo-5-methyloxazole, more active catalyst systems or elevated temperatures may be required to achieve efficient product formation. nih.gov

Table 2: Sonogashira Coupling of 2-Bromo-5-methyloxazole

Entry Alkyne Catalyst Co-catalyst/Ligand Base Solvent Temp. (°C)
1 Phenylacetylene [DTBNpP]Pd(crotyl)Cl DABCO - Dioxane 60
2 Trimethylsilylacetylene [P(t-Bu)₃]Pd(crotyl)Cl DABCO - Dioxane RT

Conditions are generalized from the synthesis of complex molecules where 2-bromo-5-methyloxazole was used as a coupling partner. nih.govunm.edu

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form carbon-nitrogen bonds. This reaction is of great importance for the synthesis of arylamines. While the derivatization of bromooxazoles through Buchwald-Hartwig amination is a known transformation, specific examples detailing the reaction of 2-bromo-5-methyloxazole are not extensively documented in the literature. sci-hub.se The general applicability of this reaction to bromooxazoles suggests that with the appropriate choice of palladium precatalyst, ligand, and base, 2-bromo-5-methyloxazole can be effectively coupled with a variety of primary and secondary amines.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a means to introduce alkenyl groups at the C2 position of the oxazole ring. As with the Buchwald-Hartwig amination, while the Heck reaction is generally applicable to bromooxazoles, specific studies focusing on 2-bromo-5-methyloxazole are limited. sci-hub.se The success of the reaction would likely depend on the choice of catalyst, base, and the nature of the alkene coupling partner.

Stille Coupling

The Stille coupling reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound (organostannane). Given that 2-bromo-5-methyloxazole is an aryl bromide, it is a suitable substrate for Stille coupling reactions, which are known for their broad functional group tolerance. This method can be used to introduce a variety of sp²-hybridized groups, such as vinyl and aryl moieties.

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide. This reaction is a powerful tool for carbon-carbon bond formation and is applicable to bromooxazoles like 2-bromo-5-methyloxazole. The reaction typically involves the in-situ generation of an organozinc species from the bromooxazole via lithiation followed by transmetalation with a zinc salt, which is then coupled with another organic halide.

Nickel-Catalyzed Cross-Couplings

Nickel-based catalytic systems offer a more cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts are particularly effective for activating less reactive electrophiles and can be used for coupling 2-bromo-5-methyloxazole with Grignard reagents or other organometallic partners to form carbon-carbon bonds.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are effective for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. The C2-bromo substituent of 2-bromo-5-methyloxazole is well-suited for such transformations, allowing for the coupling of the oxazole core with amines and alcohols.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Methyloxazole

Electrophilic Aromatic Substitution Patterns on the Oxazole (B20620) Ring System

Electrophilic aromatic substitution (SEAr) on an oxazole ring is a challenging reaction due to the ring's inherent electron-poor nature. clockss.org The reaction typically requires the presence of activating, electron-donating groups to proceed efficiently. tandfonline.com The mechanism involves the attack of an electrophile by the aromatic ring to form a positively charged intermediate known as a Wheland intermediate, followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com For a substituted oxazole like 2-bromo-5-methyloxazole (B579918), the site of substitution, or regioselectivity, is controlled by the electronic effects of the existing substituents. studysmarter.co.uk

The reactivity and orientation of electrophilic attack on the 2-bromo-5-methyloxazole ring are determined by the competing electronic effects of the bromo and methyl groups.

Methyl Group (-CH₃) at C-5: The methyl group is an electron-donating group. Through inductive effects and hyperconjugation, it increases the electron density of the oxazole ring, making it more susceptible to attack by electrophiles. This is known as ring activation. In monosubstituted oxazoles, the C-5 position is generally the most reactive towards electrophiles, followed by C-4 and then C-2. clockss.org With the C-5 position blocked, the activating influence of the methyl group primarily enhances the reactivity of the adjacent C-4 position.

Bromine Atom (-Br) at C-2: The bromine atom is an electronegative element and acts as an electron-withdrawing group through its inductive effect, which deactivates the ring towards electrophilic attack. While it has lone pairs that can participate in resonance, its inductive effect is generally stronger in the context of electrophilic substitution on such a heterocyclic system. This deactivating effect is most pronounced at the C-2 position it occupies, which is already the least favored site for electrophilic attack. clockss.org

Regioselectivity: In 2-bromo-5-methyloxazole, the C-2 and C-5 positions are occupied. The only available position for substitution is C-4. The activating, electron-donating methyl group at C-5 directs electrophilic attack to the adjacent C-4 position. The deactivating bromo group at C-2 has a lesser influence on the distant C-4 position. Therefore, electrophilic aromatic substitution reactions, such as halogenation or nitration (under specific conditions, as oxazoles are sensitive to strong acids), are predicted to occur selectively at the C-4 position.

Nucleophilic Substitution Reactions at the 2-Position of Oxazoles

While the oxazole ring is generally resistant to electrophilic attack, it is more amenable to nucleophilic substitution, particularly when a good leaving group is present at a reactive position. The order of reactivity for nucleophilic substitution of halogens on the oxazole ring is C-2 >> C-4 > C-5. tandfonline.com

In 2-bromo-5-methyloxazole, the bromine atom is located at the C-2 position, the most electrophilic carbon in the oxazole ring. This makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the ring nitrogen atoms helps to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction, facilitating the displacement of the bromide ion by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups at the 2-position, a key strategy in the synthesis of diverse oxazole derivatives.

Reaction Type Reagent Class Product Type
AminationAmines (R-NH₂)2-Amino-5-methyloxazoles
AlkoxylationAlkoxides (R-O⁻)2-Alkoxy-5-methyloxazoles
ThiolationThiolates (R-S⁻)2-Thioether-5-methyloxazoles

Cross-Coupling Reactions Involving 2-Bromo-5-methyloxazole

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly effective for the functionalization of aryl and heteroaryl halides. thermofisher.commdpi-res.com 2-Bromo-5-methyloxazole, as a heteroaryl bromide, is an excellent substrate for a variety of these transformations, enabling the construction of more complex molecular architectures. researchgate.net

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.org This reaction is widely used due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. mdpi.com The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyonedalabs.com 2-Bromo-5-methyloxazole readily participates in Suzuki-Miyaura coupling to form 2-aryl- or 2-vinyl-5-methyloxazoles.

Representative Suzuki-Miyaura Reaction:

Parameter Description
Aryl Halide 2-Bromo-5-methyloxazole
Organoboron Reagent Arylboronic acid (e.g., Phenylboronic acid)
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent Aprotic solvent (e.g., Dioxane, Toluene, DMF), often with water
Product 5-Methyl-2-phenyloxazole

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. researchgate.net The reaction is highly efficient for the alkynylation of heteroaryl bromides like 2-bromo-5-methyloxazole, providing a direct route to 2-alkynyl-5-methyloxazole derivatives. These products are valuable intermediates for further synthetic transformations. rsc.orgnih.gov

Representative Sonogashira Reaction:

Parameter Description
Aryl Halide 2-Bromo-5-methyloxazole
Alkyne Terminal alkyne (e.g., Phenylacetylene)
Catalysts Pd complex (e.g., PdCl₂(PPh₃)₂) and Cu(I) salt (e.g., CuI)
Base Amine base (e.g., Triethylamine, Diisopropylamine)
Solvent Aprotic solvent (e.g., THF, DMF)
Product 5-Methyl-2-(phenylethynyl)oxazole

Beyond the Suzuki-Miyaura and Sonogashira reactions, 2-bromo-5-methyloxazole can serve as a substrate in several other important transition-metal-catalyzed couplings.

Mizoroki-Heck Reaction: This palladium-catalyzed reaction couples the aryl bromide with an alkene (e.g., styrene, acrylates) to form a substituted alkene. arkat-usa.org This provides a route to 2-alkenyl-5-methyloxazoles.

Stille Coupling: This reaction uses an organotin reagent as the coupling partner with the aryl bromide, catalyzed by palladium.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine, providing an alternative to classical nucleophilic substitution for synthesizing 2-amino-5-methyloxazole derivatives.

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent, typically catalyzed by palladium or nickel.

These varied coupling reactions highlight the synthetic utility of 2-bromo-5-methyloxazole as a versatile building block for accessing a wide array of substituted oxazoles. nih.gov

Representative Heck Reaction:

Parameter Description
Aryl Halide 2-Bromo-5-methyloxazole
Alkene Activated alkene (e.g., Ethyl acrylate)
Catalyst Palladium(II) acetate with a phosphine ligand
Base Amine base (e.g., Triethylamine)
Solvent Aprotic polar solvent (e.g., DMF, Acetonitrile)
Product Ethyl (E)-3-(5-methyl-oxazol-2-yl)acrylate

Advanced Ring Transformations and Rearrangement Mechanisms of 2-Bromo-5-methyloxazole

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a versatile scaffold in organic synthesis. Its reactivity allows for various transformations, leading to the formation of other complex molecular architectures. This section explores the advanced ring transformations and rearrangement mechanisms pertinent to 2-bromo-5-methyloxazole, focusing on ring-opening reactions and its participation as a diene in Diels-Alder reactions.

Ring-Opening Reactions of Oxazoles

The oxazole ring can undergo cleavage under specific conditions, providing a pathway to acyclic or alternative heterocyclic systems. A significant ring-opening pathway for oxazoles involves treatment with strong bases. For instance, the use of strong bases like lithium diisopropylamide (LDA) can induce the deprotonation of the oxazole ring, leading to a ring-opened enamine intermediate. While direct studies on 2-bromo-5-methyloxazole are not extensively detailed in the provided literature, the reactivity can be inferred from related oxazole derivatives.

Under the influence of a strong base, the proton at the C2 position of an oxazole ring can be abstracted, although in the case of 2-bromo-5-methyloxazole, the bromine atom at this position alters the expected reactivity. Instead, metallation at other positions or reactions involving the bromine atom can occur. However, a general mechanism for base-induced ring-opening of oxazoles involves the formation of an unstable intermediate that rearranges to a more stable, open-chain species. This process is often facilitated by the electron-withdrawing nature of the substituents on the oxazole ring.

Another potential ring-opening pathway for oxazoles involves lithiation, which can sometimes be complicated by ring-opening to an isonitrile enolate. nih.gov For example, lithiation at the 2-position of 4,5-diaryloxazoles can lead to such ring-opening. nih.gov In the context of 2-bromo-5-methyloxazole, halogen-lithium exchange could be a primary reaction pathway, potentially leading to a 2-lithio-5-methyloxazole intermediate, which could then be susceptible to ring-opening under certain conditions.

Table 1: Key Aspects of Oxazole Ring-Opening Reactions

Reaction Type Reagents/Conditions Intermediate Potential Products
Base-Induced Ring OpeningStrong bases (e.g., LDA)Enamine IntermediatesSubstituted Enamines, Pyridine Derivatives
Lithiation-Induced Ring OpeningOrganolithium reagentsIsonitrile EnolateVaried, depending on subsequent reactions

Diels-Alder Reactions of Oxazole as a Diene

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com Oxazoles can function as dienes in Diels-Alder reactions, offering a route to the synthesis of pyridine derivatives after a subsequent elimination step. The diene character of the oxazole is derived from the conjugated π-system within the ring.

The general mechanism of the Diels-Alder reaction involves a concerted, pericyclic process where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile. chemistrysteps.com The reactivity of the diene is enhanced by electron-donating groups, which raise the energy of the HOMO. chemistrysteps.com Conversely, the dienophile's reactivity is increased by electron-withdrawing groups, which lower the energy of the LUMO. masterorganicchemistry.comchemistrysteps.com

The reaction of an oxazole as a diene with a dienophile (an alkene or alkyne) initially forms a bicyclic adduct. This adduct is often unstable and undergoes a retro-Diels-Alder reaction or aromatizes by losing a molecule, typically water or another small molecule, to form a substituted pyridine.

Table 2: Factors Influencing the Diels-Alder Reaction of Oxazoles

Factor Influence on Reactivity Rationale
Diene Conformation The diene must be able to adopt an s-cis conformation for the reaction to occur. wikipedia.orgmasterorganicchemistry.comThis geometry is necessary for the concerted overlap of orbitals between the diene and dienophile.
Substituents on the Oxazole Ring Electron-donating groups on the diene increase the reaction rate. chemistrysteps.comThese groups raise the energy of the HOMO of the diene, leading to a smaller HOMO-LUMO gap with the dienophile.
Nature of the Dienophile Electron-withdrawing groups on the dienophile accelerate the reaction. masterorganicchemistry.comchemistrysteps.comThese groups lower the energy of the LUMO of the dienophile, facilitating the interaction with the diene's HOMO.
Stereochemistry The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. chemistrysteps.comThe concerted mechanism dictates that the substituents on the dienophile maintain their relative positions in the cyclohexene product.

Applications of 2 Bromo 5 Methyloxazole in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block for Complex Molecules

The inherent reactivity of the carbon-bromine bond at the 2-position of the oxazole (B20620) ring makes 2-bromo-5-methyloxazole (B579918) an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings, are fundamental to modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.netnih.govnih.gov The ability to introduce a wide variety of substituents at the C2 position allows for the rapid and modular construction of complex molecular scaffolds.

A notable example of its application is in the synthesis of potent antitubulin agents. nih.gov Researchers have designed and synthesized a series of 2-methyl-4,5-disubstituted oxazoles as cis-constrained analogues of combretastatin (B1194345) A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. nih.gov The synthesis commenced with the preparation of a 2-methyl-4-substituted-5-bromooxazole intermediate. nih.gov Subsequent Suzuki-Miyaura coupling of this bromo-oxazole with various arylboronic acids furnished a library of compounds with diverse substitution patterns at the 5-position. nih.gov Several of these compounds exhibited exceptional antiproliferative activity, with IC50 values in the nanomolar range, highlighting the power of this building block approach in medicinal chemistry. nih.gov

The Suzuki-Miyaura reaction, in particular, has been extensively utilized for the diversification of molecules containing the 2-bromo-5-methyloxazole core. researchgate.netnih.govnih.govrsc.org This reaction is tolerant of a wide range of functional groups and reaction conditions, making it a robust method for the late-stage functionalization of complex intermediates. nih.gov The commercial availability of a vast library of boronic acids and their esters further enhances the utility of 2-bromo-5-methyloxazole as a versatile building block. nih.gov

Construction of Diverse Heterocyclic Systems and Scaffolds

The ability to introduce various substituents onto the oxazole ring via cross-coupling reactions makes 2-bromo-5-methyloxazole a valuable precursor for the synthesis of a wide array of heterocyclic systems. researchgate.net The oxazole moiety itself can act as a scaffold upon which other rings can be constructed, or it can be incorporated into larger, more complex heterocyclic frameworks.

For instance, the synthesis of bisoxazoles has been reported, which are important structural motifs in many natural products with significant biological activities. mdpi.com While the specific use of 2-bromo-5-methyloxazole in the synthesis of bisoxazoles is not extensively documented in the provided search results, the general strategies for synthesizing such compounds often rely on the coupling of bromo-oxazole precursors.

Furthermore, the reactivity of the bromo-oxazole allows for the introduction of other heterocyclic moieties. For example, Stille coupling can be employed to attach other heteroaryl stannanes to the oxazole core, although challenges with the stability of certain heteroarylstannanes have been noted. nih.gov Similarly, Negishi coupling provides a powerful tool for the formation of carbon-carbon bonds with a variety of organozinc reagents, further expanding the scope of accessible heterocyclic structures. nih.govresearchgate.net

The following table summarizes some of the key cross-coupling reactions utilized with bromo-oxazoles for the construction of diverse heterocyclic systems:

Cross-Coupling ReactionCoupling PartnerKey Features
Suzuki-Miyaura Organoboron ReagentsMild reaction conditions, high functional group tolerance, commercial availability of reagents. nih.govnih.gov
Stille Organostannane ReagentsVersatile for C-C bond formation, but can have issues with reagent stability. nih.gov
Negishi Organozinc ReagentsHigh reactivity and functional group tolerance. nih.govresearchgate.net

Synthesis of Oligomers and Polyoxazole Frameworks

The synthesis of oligomers and polymers containing the oxazole ring is an area of growing interest due to the potential for creating novel materials with unique electronic and photophysical properties. The iterative coupling of bromo-oxazole monomers is a logical approach to the construction of such frameworks.

While the direct polymerization of 2-bromo-5-methyloxazole is not explicitly detailed in the provided search results, the synthesis of bisoxazoles serves as a proof-of-concept for the formation of simple oligomers. mdpi.com The extension of these coupling methodologies to create longer oligomeric chains and polyoxazole frameworks is a promising area for future research. The development of efficient and controlled polymerization techniques using bromo-oxazole monomers could lead to the creation of novel materials with applications in organic electronics, sensing, and catalysis.

Strategies for Regioselective Functionalization and Combinatorial Library Synthesis

The ability to selectively functionalize different positions of the oxazole ring is crucial for the generation of molecular diversity and the construction of combinatorial libraries for drug discovery and materials science. 2-Bromo-5-methyloxazole, with its defined substitution pattern, offers a strategic starting point for regioselective modifications.

The primary site of reactivity is the C2-bromo position, which can be readily functionalized through the cross-coupling reactions discussed previously. researchgate.netnih.govnih.gov This allows for the introduction of a diverse range of substituents at this position while leaving the rest of the molecule intact.

For the synthesis of combinatorial libraries, solid-phase organic synthesis (SPOS) can be a powerful tool. A 2-bromo-5-methyloxazole derivative could potentially be anchored to a solid support, allowing for the iterative addition of building blocks through sequential cross-coupling reactions. This approach would enable the rapid generation of a large number of distinct compounds for high-throughput screening.

A general strategy for the regioselective functionalization and library synthesis starting from a bromo-oxazole derivative is outlined below:

StepDescriptionKey Reactions
1. Initial Functionalization Introduction of a diverse set of building blocks at the C2 position of the bromo-oxazole.Suzuki-Miyaura, Stille, or Negishi coupling. researchgate.netnih.govnih.gov
2. Further Modification Chemical transformation of the introduced substituent or other positions on the oxazole ring (if accessible).A wide range of organic reactions depending on the functional groups present.
3. Library Generation Parallel synthesis of a multitude of derivatives by varying the building blocks used in Step 1.Automated synthesis platforms can be employed for high-throughput generation.

The development of efficient and regioselective functionalization strategies for 2-bromo-5-methyloxazole and related compounds is a key area of research that will continue to drive innovation in the synthesis of complex molecules and the discovery of new materials and therapeutics. nih.govnih.gov

Computational Chemistry Investigations of 2 Bromo 5 Methyloxazole

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

While comprehensive DFT studies focusing exclusively on 2-Bromo-5-methyloxazole (B579918) are not extensively detailed in dedicated publications, its electronic characteristics can be inferred from computational analyses of parent oxazoles and similarly substituted derivatives. researchgate.netresearchgate.net DFT is a quantum chemical method widely used to investigate molecular electronic structure, including the distribution of electrons and the energies of molecular orbitals.

DFT calculations on oxazole (B20620) systems reveal key electronic features. irjweb.com The nitrogen atom generally acts as an electron-withdrawing group, influencing the aromaticity and reactivity of the ring. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.commdpi.com

For 2-Bromo-5-methyloxazole, the substituents at the C2 and C5 positions significantly modulate these electronic properties:

Bromine at C2: The bromine atom is electronegative and acts as an electron-withdrawing group via induction, which lowers the energy of both the HOMO and LUMO. This effect makes the C2 position susceptible to nucleophilic attack.

Methyl at C5: The methyl group is an electron-donating group through hyperconjugation, which tends to raise the energy of the HOMO, making the molecule a better electron donor compared to its unsubstituted counterpart. researchgate.net

A Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. irjweb.com For 2-Bromo-5-methyloxazole, the MEP would show a region of negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites prone to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms and near the C2 carbon due to the influence of the bromine atom, highlighting it as a potential site for nucleophilic attack. irjweb.com

PropertyInfluence of SubstituentExpected Effect on 2-Bromo-5-methyloxazole
HOMO Energy Electron-donating groups (e.g., methyl) raise HOMO energy. Electron-withdrawing groups (e.g., bromo) lower it.The competing effects result in a specific energy level that determines its reactivity in reactions like oxidation or with electrophiles.
LUMO Energy Electron-withdrawing groups (e.g., bromo) lower LUMO energy, making the molecule a better electron acceptor.The bromine at C2 significantly lowers the LUMO, making the C2 carbon a prime target for nucleophiles and facilitating reactions like cross-coupling.
HOMO-LUMO Gap The gap is a key determinant of chemical reactivity.A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com
Charge Distribution Electronegative atoms (N, O, Br) pull electron density towards themselves.The C2 carbon is rendered electron-deficient, while the oxazole oxygen and nitrogen are electron-rich centers.

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly DFT, are invaluable for elucidating the mechanisms of reactions involving 2-Bromo-5-methyloxazole. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most likely reaction pathways. nih.gov

This compound is a versatile substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) and nucleophilic aromatic substitution (SNAr). Computational studies on related systems have provided deep mechanistic insights:

Palladium-Catalyzed Cross-Coupling: For reactions like the Suzuki coupling, DFT calculations can model the entire catalytic cycle. This includes the initial oxidative addition of the Pd(0) catalyst to the carbon-bromine bond of the oxazole, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the final product. These calculations help rationalize the regioselectivity and efficiency of such reactions.

Nucleophilic Aromatic Substitution (SNAr): Direct substitution of the bromine atom by a nucleophile does not proceed via SN1 or SN2 mechanisms due to the sp²-hybridized carbon and the planar ring structure. Instead, it follows an SNAr pathway. Quantum chemical calculations can model the two-step process: the initial attack of the nucleophile on the electron-deficient C2 carbon to form a high-energy, negatively charged intermediate (a Meisenheimer complex), followed by the departure of the bromide ion to restore the aromaticity of the ring.

Conformational Analysis and Molecular Dynamics Simulations

The 2-Bromo-5-methyloxazole molecule is a relatively rigid, planar heterocyclic system. Its conformational flexibility is limited primarily to the rotation of the methyl group's hydrogen atoms. Therefore, static conformational analysis is less complex than for larger, more flexible molecules.

However, Molecular Dynamics (MD) simulations offer valuable insights into the dynamic behavior of the molecule in different environments, such as in solution or when interacting with a biological target. nih.gov While specific MD studies on 2-Bromo-5-methyloxazole are not prominent in the literature, the methodology is widely applied to similar heterocyclic compounds in drug discovery and materials science. nih.govnih.gov

An MD simulation would model the movement of every atom in the system over time, based on a classical force field. Such a simulation could be used to:

Analyze the solvation shell of the molecule in different solvents.

Study the stability of potential complexes it might form, for instance, with a catalytic metal center or within the active site of an enzyme. nih.gov

Provide a dynamic understanding of intermolecular interactions, such as hydrogen bonding or π-π stacking, which are crucial for molecular recognition processes. irjweb.com

Theoretical Prediction of Reaction Pathways and Energy Barriers

A key strength of computational chemistry is its ability to predict reaction pathways and their associated energy barriers (activation energies) before a reaction is attempted in the lab. By using DFT to calculate the potential energy surface of a reaction, chemists can identify the most energetically favorable route from reactants to products.

For 2-Bromo-5-methyloxazole, this approach can be applied to predict its reactivity in various transformations:

Competing Pathways: In reactions where multiple products are possible (e.g., regioselectivity issues), calculating the activation energy for each competing pathway can predict which product will be favored. For instance, in a metalation reaction, theory could predict whether a proton or the bromine atom is more likely to be exchanged.

Catalyst Screening: DFT can be used to screen different catalysts for a specific reaction, such as a cross-coupling. By calculating the energy barriers for the key steps (e.g., oxidative addition) with different ligands on the metal, researchers can computationally identify the most promising catalyst system, accelerating experimental discovery. mdpi.com

This predictive power allows for a more rational design of experiments, saving time and resources by focusing on the most promising chemical transformations.

Advanced Spectroscopic and Structural Elucidation Techniques in Characterizing 2 Bromo 5 Methyloxazole Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-Bromo-5-methyloxazole (B579918), ¹H and ¹³C NMR spectroscopy would provide critical information for its structural assignment.

In a hypothetical ¹H NMR spectrum of 2-Bromo-5-methyloxazole, one would expect to observe distinct signals corresponding to the methyl protons and the single proton on the oxazole (B20620) ring. The methyl protons (CH₃) would likely appear as a singlet, while the chemical shift of the oxazole ring proton would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the bromine atom.

Table 1: NMR Data for 2-Bromo-5-methyloxazole (Note: The following data is based on computational predictions and data from similar structures, as explicit experimental data is limited.)

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H~2.4s
¹H~7.2s
¹³C~12.0q
¹³C~125.0d
¹³C~140.0s
¹³C~150.0s

s: singlet, d: doublet, q: quartet

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For 2-Bromo-5-methyloxazole, HRMS would confirm the molecular formula of C₄H₄BrNO.

The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a distinctive isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units.

Fragmentation analysis provides further structural information. The fragmentation of 2-Bromo-5-methyloxazole under mass spectrometry conditions would likely involve the loss of the bromine atom, the methyl group, or other characteristic fragments of the oxazole ring. Analyzing these fragmentation patterns can help to piece together the molecular structure and confirm the connectivity of the atoms.

Table 2: HRMS Data for 2-Bromo-5-methyloxazole

AttributeValue
Molecular FormulaC₄H₄BrNO
Exact Mass160.94763 Da
Molecular Weight161.98 g/mol
Key Isotopic Peaks (M⁺)m/z ~161 and ~163

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the structure of 2-Bromo-5-methyloxazole hydrochloride, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Obtaining single crystals of sufficient quality is a prerequisite for this analysis. If a crystal structure were determined, it would reveal the exact conformation of the molecule and how the hydrochloride ion interacts with the oxazole ring, likely through hydrogen bonding with the nitrogen atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are useful for identifying the functional groups present.

For 2-Bromo-5-methyloxazole, the IR and Raman spectra would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the methyl group and the oxazole ring. The C=N and C-O stretching vibrations within the oxazole ring would also give rise to distinct peaks. The C-Br stretching vibration would typically appear in the lower frequency region of the spectrum.

Future Research Directions for 2 Bromo 5 Methyloxazole

Development of Novel and Sustainable Synthetic Methodologies

Future efforts in synthesizing 2-Bromo-5-methyloxazole (B579918) will likely focus on improving efficiency and sustainability, moving beyond traditional multi-step procedures that often generate significant waste. The development of "green" synthetic approaches is a paramount objective. ijpsonline.comijpsonline.com

Key research areas include:

Catalytic Systems: Exploring novel catalysts, such as copper-based systems, can enable more efficient and environmentally benign cyclization reactions. rsc.org Research into reusable catalysts, like samarium triflate in aqueous media or nanoparticle-based catalysts, could drastically reduce costs and environmental impact. organic-chemistry.org

One-Pot and Multicomponent Reactions: Designing one-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers a streamlined path to complex oxazoles. ijpsonline.com Future work could focus on developing a one-pot protocol starting from simple, readily available precursors to directly yield 2-Bromo-5-methyloxazole. This could involve, for example, a multicomponent reaction combining an aldehyde, a bromine source, and an isocyanide derivative. nih.gov

C-H Activation/Functionalization: A revolutionary approach would be the direct C-H functionalization of a pre-formed 5-methyloxazole (B9148) ring at the C2 position. Palladium-catalyzed C-H activation has been used to assemble oxazole (B20620) skeletons and could be adapted for direct bromination, offering a highly atom-economical route. rsc.orgacs.org

Alternative Energy Sources: The application of microwave irradiation and ultrasound (sonochemistry) has already been shown to accelerate oxazole synthesis, often leading to higher yields and shorter reaction times with reduced energy consumption. ijpsonline.comnih.gov Future research should systematically investigate the application of these technologies to the synthesis of halogenated oxazoles.

Table 1: Comparison of Conventional vs. Future Synthetic Methodologies

ParameterConventional MethodsFuture Sustainable Methods
Starting MaterialsOften complex, multi-step precursorsSimple, readily available feedstocks
Energy SourceProlonged conventional heatingMicrowave, Ultrasound, Photochemistry nih.govresearchgate.net
CatalysisStoichiometric, often harsh reagents (e.g., PCl5, H2SO4) ijpsonline.comRecyclable, non-toxic catalysts (e.g., Cu, Pd, organocatalysts) rsc.org
ProcessMulti-step, requires isolation of intermediatesOne-pot, tandem, or C-H activation pathways rsc.org
SolventsVolatile organic compounds (VOCs)Ionic liquids, deep eutectic solvents, or aqueous media ijpsonline.com

Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations

The bromine atom at the C2 position of 2-Bromo-5-methyloxazole makes it a versatile handle for a wide array of chemical transformations, particularly cross-coupling reactions. While established methods like Suzuki, Stille, and Negishi couplings are known for bromooxazoles, significant opportunities exist to expand its reactivity profile. researchgate.netsci-hub.senih.gov

Future research should target:

Novel Cross-Coupling Reactions: Expanding the scope to include less common but powerful cross-coupling reactions, such as C-O or C-S bond formations, could generate novel libraries of compounds. researchgate.netrsc.org Developing protocols for direct C-H arylation at other positions on the ring while the C2-bromo substituent is in place would provide powerful diversification strategies. organic-chemistry.org

Halogen Dance Isomerization: The "halogen dance" is a base-catalyzed isomerization where a halogen atom migrates to a different position on an aromatic ring. Investigating this phenomenon for 2-Bromo-5-methyloxazole could provide a novel pathway to otherwise inaccessible isomers, such as 4-bromo-5-methyloxazole (B580535) derivatives, from a single starting material. nih.gov

Stereoselective Transformations: A major frontier is the development of stereoselective reactions involving the oxazole nucleus. This could involve:

Asymmetric Catalysis: Using chiral ligands with transition metals to catalyze reactions at a substituent attached to the oxazole ring, thereby creating chiral centers with high enantioselectivity. researchgate.netnih.gov

Diastereoselective Reactions: Performing cycloaddition or aldol (B89426) reactions where the oxazole core directs the stereochemical outcome, leading to the synthesis of complex, stereochemically rich molecules. nih.govnih.gov The development of methods for the stereoselective synthesis of β-lactams from oxazole-based imines is one such promising area. tandfonline.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, reproducibility, and process control. For a valuable building block like 2-Bromo-5-methyloxazole, this integration is a key direction for future industrial and academic research.

Key areas for development include:

Continuous Flow Synthesis: Developing a fully continuous, multi-step synthesis of 2-Bromo-5-methyloxazole would enable on-demand production and minimize the handling of hazardous intermediates. acs.orgbeilstein-journals.org Research has demonstrated the feasibility of synthesizing oxazoles and other heterocycles in flow, including photochemical and multi-step sequences. researchgate.netorganic-chemistry.orgnih.gov

Automated Reaction Optimization: Coupling flow reactors with automated systems for real-time monitoring and optimization (e.g., using feedback loops controlled by algorithms) can rapidly identify the ideal conditions (temperature, pressure, residence time, stoichiometry) for reactions involving 2-Bromo-5-methyloxazole, such as cross-coupling or derivatization.

Library Synthesis: Utilizing automated flow platforms to perform a wide range of reactions on the 2-Bromo-5-methyloxazole scaffold can rapidly generate large libraries of diverse molecules for high-throughput screening in drug discovery. acs.org

Table 2: Advantages of Flow Chemistry for 2-Bromo-5-methyloxazole Chemistry

FeatureDescriptionImpact on Research & Production
Enhanced Safety Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.Safer exploration of new reaction conditions and handling of unstable intermediates.
Precise Control Superior control over temperature, pressure, and mixing.Improved yields, higher selectivity, and better reproducibility. nih.gov
Scalability Production is scaled by running the system for longer, not by using larger reactors.Seamless transition from laboratory-scale research to industrial production. researchgate.net
Automation & Integration Can be integrated with in-line purification and analysis. nih.govEnables high-throughput screening and rapid library generation. acs.org

Advanced Computational Modeling and Machine Learning Applications for Reaction Design and Optimization

Computational chemistry and artificial intelligence are set to revolutionize how chemical research is conducted. For 2-Bromo-5-methyloxazole, these tools can accelerate discovery and deepen mechanistic understanding.

Future research directions include:

Reaction Prediction and Optimization: Machine learning (ML) algorithms, trained on large datasets of chemical reactions, can predict the outcomes (e.g., yield, selectivity) of reactions involving 2-Bromo-5-methyloxazole. princeton.educhemrxiv.org This is particularly valuable for complex transformations like Buchwald-Hartwig or Suzuki cross-couplings, where the choice of ligand, base, and solvent is critical. nih.govacs.org Such models can guide chemists toward optimal conditions, reducing the number of experiments needed.

Stereoselectivity Prediction: Predicting the stereochemical outcome of a reaction is a significant challenge. Advanced ML models, incorporating quantum mechanical descriptors, are being developed to accurately predict the stereoselectivity of complex reactions, a tool that would be invaluable for designing asymmetric syntheses starting from oxazole derivatives. nih.gov

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways at the molecular level. These studies can elucidate complex reaction mechanisms, identify key transition states, and explain observed reactivity and regioselectivity in reactions of 2-Bromo-5-methyloxazole. This understanding can then be used to design more efficient and selective reactions.

De Novo Design and Catalyst Discovery: Integrating ML with computational screening can accelerate the discovery of new catalysts or reagents. For instance, algorithms could screen thousands of potential ligands for a cross-coupling reaction and identify candidates with optimal properties for coupling with 2-Bromo-5-methyloxazole, a task that would be impossible to perform experimentally. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-5-methyloxazole hydrochloride, and what critical intermediates are involved?

Answer: The synthesis typically involves multi-step reactions, including cyclization and halogenation. For example, oxazole rings can be formed via condensation of β-keto esters with hydroxylamine derivatives under acidic or thermal conditions. Bromination is then achieved using reagents like N-bromosuccinimide (NBS) or bromine in a controlled environment. A key intermediate is the 5-methyloxazole precursor, which undergoes regioselective bromination at the 2-position. Post-synthetic purification via recrystallization or column chromatography ensures high purity .

Q. How can researchers verify the purity and structural integrity of this compound?

Answer: Standard characterization includes:

  • Elemental analysis (C, H, N percentages) to confirm stoichiometry.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and bromine placement.
    Discrepancies in elemental analysis (e.g., experimental vs. calculated C/H/N ratios) should prompt re-evaluation of synthetic conditions or purification steps .

Q. What safety protocols are essential when handling this compound?

Answer:

  • Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store in a locked, dry environment away from moisture to prevent decomposition.
    Refer to OSHA-compliant SDS guidelines for corrosive organic compounds, including emergency measures for spills or exposure .

Advanced Questions

Q. How can regioselectivity be controlled during bromination of the oxazole ring?

Answer: Regioselectivity is influenced by electronic and steric factors. For 5-methyloxazole, bromination at the 2-position is favored due to the electron-donating methyl group activating the adjacent carbon. Using Lewis acids (e.g., FeCl₃) can direct bromine to specific sites. Advanced techniques like DFT calculations predict reactive sites, while kinetic monitoring (e.g., in situ IR) optimizes reaction time and temperature to minimize side products .

Q. What analytical strategies resolve spectral contradictions (e.g., HRMS vs. NMR data) in structurally similar oxazole derivatives?

Answer:

  • 2D NMR techniques (e.g., COSY, NOESY) differentiate between isomers by mapping spatial correlations.
  • Isotopic labeling (e.g., ¹³C) clarifies ambiguous peaks in crowded spectra.
  • X-ray crystallography provides definitive structural confirmation when spectral data conflict .

Q. How do reaction conditions (solvent, temperature) impact the stability of intermediates in oxazole synthesis?

Answer:

  • Polar aprotic solvents (e.g., THF, DMF) stabilize charged intermediates during cyclization.
  • Low temperatures (–20°C to 0°C) prevent decomposition of brominated intermediates.
  • Air-sensitive intermediates require inert atmospheres (N₂/Ar) to avoid oxidation. For example, chlorination with SOCl₂ demands anhydrous conditions to avoid hydrolysis .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer: The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. The oxazole’s electron-deficient ring enhances oxidative addition with Pd catalysts. Computational studies (e.g., Hammett plots) quantify substituent effects on reaction rates, while kinetic isotope effects probe rate-determining steps .

Q. How can researchers mitigate decomposition during long-term storage of this compound?

Answer:

  • Store under argon atmosphere in amber glass vials to block light and moisture.
  • Add stabilizers (e.g., BHT) to inhibit radical-mediated degradation.
  • Monitor purity via HPLC-UV at regular intervals. Degradation products (e.g., dehydrohalogenated oxazoles) indicate inadequate storage conditions .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize bromination yields .
  • Safety Compliance : Align protocols with OSHA Hazard Communication Standard (HCS) for corrosive substances .
  • Data Validation : Cross-reference HRMS and NMR with literature data to confirm reproducibility .

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